molecular formula C9H7NO B15059519 2,3-Dihydrobenzofuran-3-carbonitrile

2,3-Dihydrobenzofuran-3-carbonitrile

Cat. No.: B15059519
M. Wt: 145.16 g/mol
InChI Key: XPTPWDPXDUXMLM-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-3-carbonitrile is a chemical compound that features a dihydrobenzofuran ring system with a nitrile group attached to the third carbon atom. This compound is part of the larger family of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde derivatives and nitriles under basic conditions to form the dihydrobenzofuran ring system. The reaction is often catalyzed by bases such as potassium carbonate or cesium carbonate, and the reaction conditions may include heating the mixture to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydrobenzofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity. The dihydrobenzofuran ring system can also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrobenzofuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTPWDPXDUXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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